molecular formula C6H14ClNO2S B1372291 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride CAS No. 1396966-74-7

2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride

Cat. No. B1372291
M. Wt: 199.7 g/mol
InChI Key: LVVXRLFIQQTMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride, also known as propylcysteine hydrochloride, is a chemical compound with the molecular formula C6H14ClNO2S and a molecular weight of 199.7 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride is 1S/C6H13NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride is a powder that is stored at room temperature . Its molecular weight is 199.7 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the available resources .

Scientific Research Applications

1. Chemical Synthesis and Stereochemistry

  • Shiraiwa et al. (1998) utilized 2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride for the synthesis of optically active 1,4-thiazane-3-carboxylic acid. They achieved this through optical resolution by preferential crystallization, indicating its use in producing enantiomerically pure compounds (Shiraiwa et al., 1998).

2. Solid Phase Peptide Synthesis

  • Erlandsson and Undén (2006) described the use of a derivative, 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA), as a new safety catch linker in solid phase peptide synthesis. This suggests the application of such compounds in the efficient and cost-effective synthesis of peptides (Erlandsson & Undén, 2006).

3. Peptide Synthesis and Immunobiological Activity

  • Doláková et al. (2005) synthesized 2-Amino-3-(purin-9-yl)propanoic acids with various substitutions, including sulfanyl groups, for testing immunostimulatory and immunomodulatory potency. This indicates the potential of such compounds in developing immunologically active drugs (Doláková et al., 2005).

4. Polymer Modification and Medical Applications

  • Aly and El-Mohdy (2015) investigated the functional modification of poly vinyl alcohol/acrylic acid hydrogels using compounds including 2-amino-3-(4-hydroxyphenyl)propanoic acid. Their findings suggest its use in the development of polymers with enhanced thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

5. Fluorescence Derivatisation and Biological Assays

  • Frade et al. (2007) used a derivative of 2-amino-3-propanoic acid for fluorescence derivatisation of amino acids. This application is crucial in biological assays, especially where high sensitivity and specificity are required (Frade et al., 2007).

Safety And Hazards

This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and

properties

IUPAC Name

2-amino-3-propylsulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVXRLFIQQTMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride

CAS RN

1396966-74-7
Record name 2-amino-3-(propylsulfanyl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-3-(propylsulfanyl)propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.